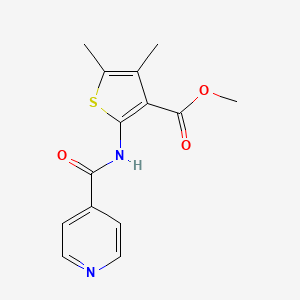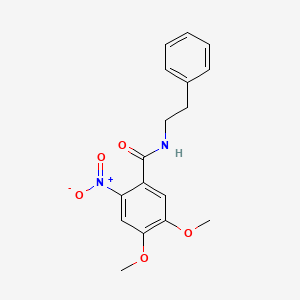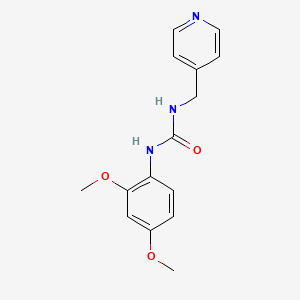
methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that acts on the central nervous system, producing effects similar to those of cocaine and amphetamines. MDPV has gained popularity among drug users due to its euphoric effects and low cost. However, it has also been associated with a range of adverse effects, including addiction, psychosis, and even death.
Mécanisme D'action
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and other stimulants, and it is responsible for the drug's psychoactive effects. This compound also has some affinity for the sigma receptor, which may contribute to its effects on the brain.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and enhanced sociability. However, this compound can also produce adverse effects, including anxiety, paranoia, and psychosis. Long-term use of this compound has been associated with addiction, cognitive impairment, and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate has some advantages as a research tool, including its potency and selectivity for certain neurotransmitter systems. However, its use is also associated with a range of limitations, including its potential for abuse, adverse effects, and legal restrictions. Researchers must take precautions to ensure that their use of this compound is ethical and safe.
Orientations Futures
There are several areas of future research that could shed light on the effects of methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate and related drugs. These include investigations into the long-term effects of this compound on the brain and behavior, the development of new treatments for addiction to this compound and other stimulants, and the identification of new compounds that may have therapeutic potential. Additionally, researchers may explore the use of this compound and related drugs as tools for studying the brain and neurotransmitter systems.
Méthodes De Synthèse
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 2,4-pentanedione to form an intermediate product. This intermediate is then reacted with 4,5-dimethylthiophen-2-amine to produce this compound. The synthesis of this compound requires specialized equipment and expertise, and it is not a straightforward process.
Applications De Recherche Scientifique
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been the subject of extensive scientific research due to its potential as a drug of abuse. Researchers have investigated its pharmacological properties, mechanism of action, and effects on the brain and behavior. This compound has been shown to produce a range of effects, including increased locomotor activity, hyperthermia, and enhanced dopamine release. These effects are similar to those produced by other stimulants, such as cocaine and amphetamines.
Propriétés
IUPAC Name |
methyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-4-6-15-7-5-10/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHYNAWSROBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)
![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)
![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)